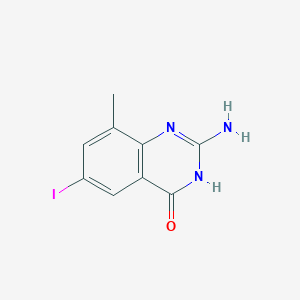
2-Amino-6-iodo-8-methylquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-iodo-8-methylquinazolin-4(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of iodine and methyl groups in the structure may influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-iodo-8-methylquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis may start with commercially available or easily synthesized precursors such as 2-aminobenzamide and 2-iodoaniline.
Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline ring. This can be achieved using various cyclization agents and conditions.
Iodination and Methylation: The introduction of iodine and methyl groups can be carried out using iodinating agents (e.g., iodine or N-iodosuccinimide) and methylating agents (e.g., methyl iodide) under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-iodo-8-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution may yield various functionalized quinazoline derivatives.
Scientific Research Applications
2-Amino-6-iodo-8-methylquinazolin-4(1H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Investigation of its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-6-iodo-8-methylquinazolin-4(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the iodine and methyl groups, which may result in different reactivity and biological properties.
6-Iodoquinazolin-4(1H)-one: Lacks the amino and methyl groups, potentially affecting its chemical behavior.
8-Methylquinazolin-4(1H)-one: Lacks the amino and iodine groups, which may influence its activity.
Uniqueness
The presence of both iodine and methyl groups in 2-Amino-6-iodo-8-methylquinazolin-4(1H)-one may confer unique chemical and biological properties compared to its analogs. These modifications can affect its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
830343-37-8 |
|---|---|
Molecular Formula |
C9H8IN3O |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-amino-6-iodo-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H8IN3O/c1-4-2-5(10)3-6-7(4)12-9(11)13-8(6)14/h2-3H,1H3,(H3,11,12,13,14) |
InChI Key |
FHKDBBJSYIUWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(NC2=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


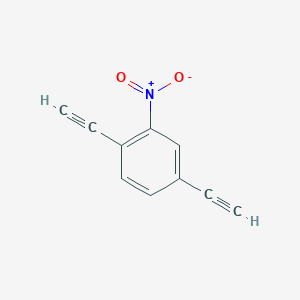
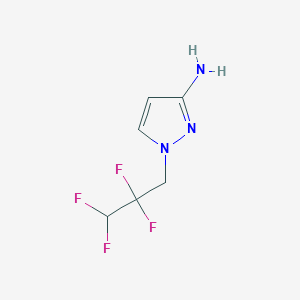
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
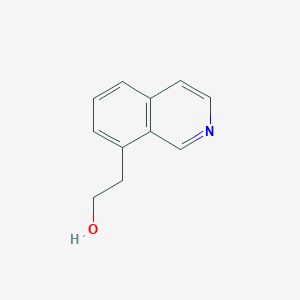
![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
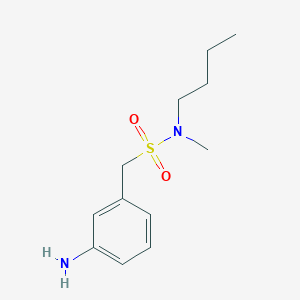
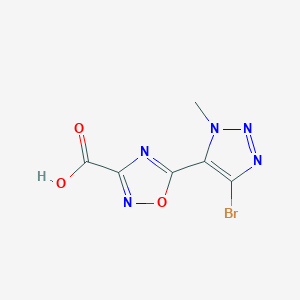


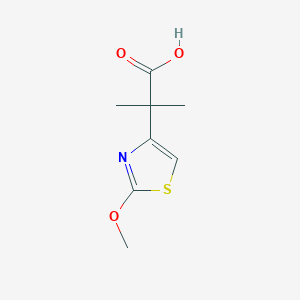
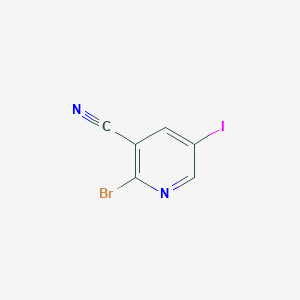
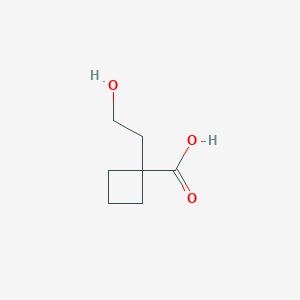
![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)

